

A Comprehensive Technical Guide to 6-(Chloromethyl)uracil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(Chloromethyl)uracil

Cat. No.: B101096

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Chloromethyl)uracil, a halogenated derivative of the pyrimidine nucleobase uracil, is a pivotal intermediate in the synthesis of a diverse range of biologically active compounds. Its high reactivity, attributed to the chloromethyl group at the C6 position, makes it a versatile building block for the development of novel therapeutics, particularly in the realms of antiviral and anticancer research. This technical guide provides an in-depth overview of the chemical and physical properties of **6-(Chloromethyl)uracil**, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its role as an inhibitor of thymidine phosphorylase, a key enzyme in nucleoside metabolism and a target for cancer therapy.

Chemical and Physical Properties

6-(Chloromethyl)uracil is a white to off-white crystalline powder.^[1] Its fundamental properties are summarized in the table below, providing a consolidated resource for laboratory use.

Property	Value	References
CAS Number	18592-13-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₅ H ₅ CIN ₂ O ₂	[1] [3] [4]
Molecular Weight	160.56 g/mol	[1] [3] [4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	257 °C (with decomposition)	[3] [5]
248-252 °C (with decomposition)	[1]	
Solubility	Sparingly soluble in water; Soluble in DMSO and DMF	[1] [2]
Purity (by HPLC)	≥98.5%	[1]
Storage Conditions	2-8°C in a dry, dark environment	[1]

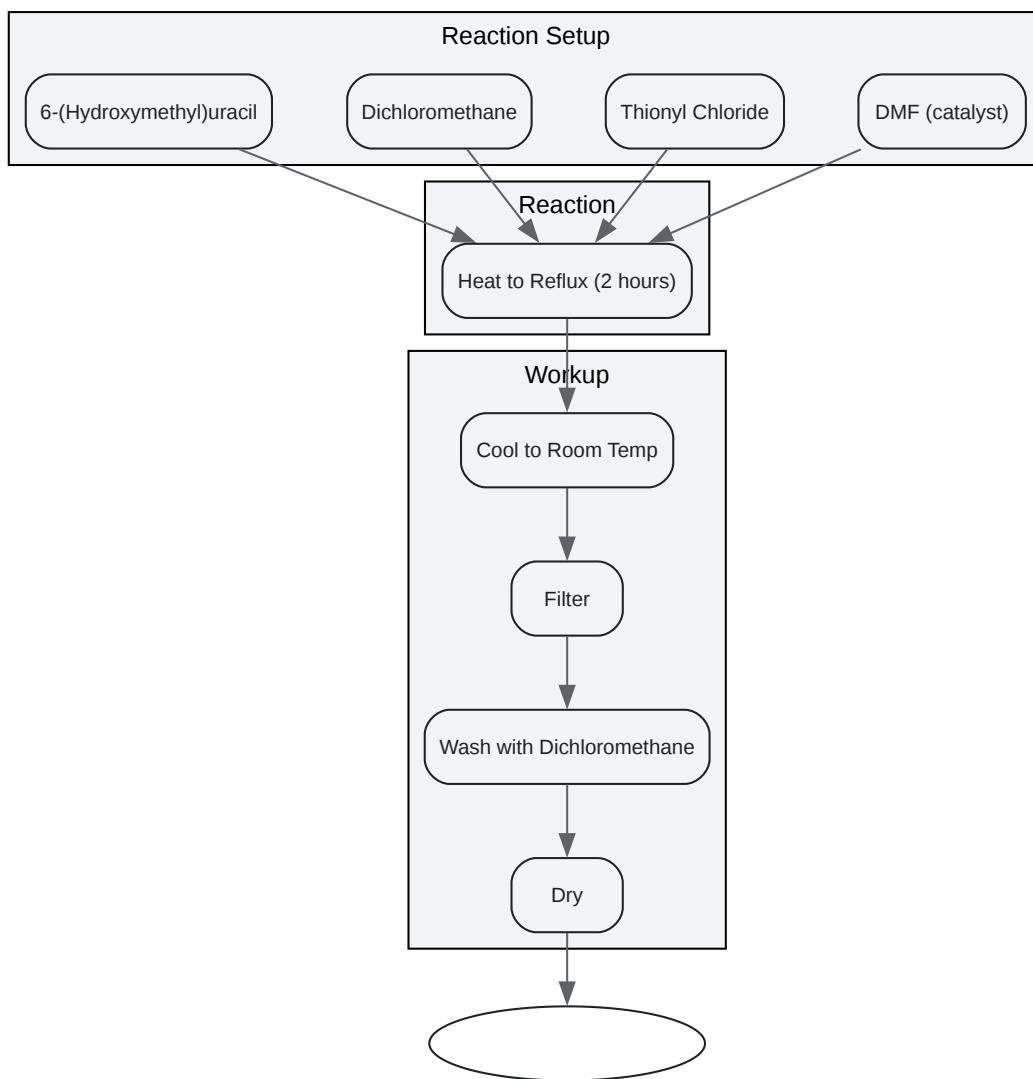
Experimental Protocols

Synthesis of 6-(Chloromethyl)uracil from 6-(Hydroxymethyl)uracil

This protocol details the synthesis of **6-(Chloromethyl)uracil** via the chlorination of 6-(hydroxymethyl)uracil using thionyl chloride.

Materials:

- 6-(hydroxymethyl)uracil
- Dichloromethane (CH₂Cl₂)
- Thionyl chloride (SOCl₂)
- N,N-dimethylformamide (DMF)


- Three-necked flask (250 mL)
- Reflux condenser
- Stirring apparatus
- Filtration apparatus

Procedure:

- To a 250 mL three-necked flask, add 11.5 g (0.081 mol) of 6-(hydroxymethyl)uracil.
- Add 115 mL of dichloromethane to the flask.
- Sequentially add 17.6 mL (0.24 mol) of thionyl chloride and a catalytic amount of N,N-dimethylformamide.
- Heat the reaction mixture to reflux temperature and maintain continuous stirring for 2 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Collect the solid product by filtration.
- Wash the collected solid with dichloromethane.
- Dry the product to yield **6-(chloromethyl)uracil**. The expected yield is approximately 11.8 g (90.8%).

Diagram of Synthesis Workflow:

Synthesis of 6-(Chloromethyl)uracil

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-(Chloromethyl)uracil**.

Nucleophilic Substitution Reactions

The chloromethyl group of **6-(Chloromethyl)uracil** is highly reactive towards nucleophiles. This allows for the introduction of various functional groups at the C6 position. A general protocol for the reaction with amines is provided below.

Materials:

- **6-(Chloromethyl)uracil**
- Primary or secondary amine (e.g., aniline, hydrazine)
- A suitable solvent (e.g., ethanol, DMF)
- A base (if required, e.g., triethylamine)
- Reaction vessel
- Stirring apparatus

Procedure:

- Dissolve **6-(Chloromethyl)uracil** in a suitable solvent in a reaction vessel.
- Add the desired amine to the solution. If the amine salt is used or if the reaction requires it, add a base.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
- Upon completion, the product can be isolated by precipitation, extraction, or chromatography depending on its properties.

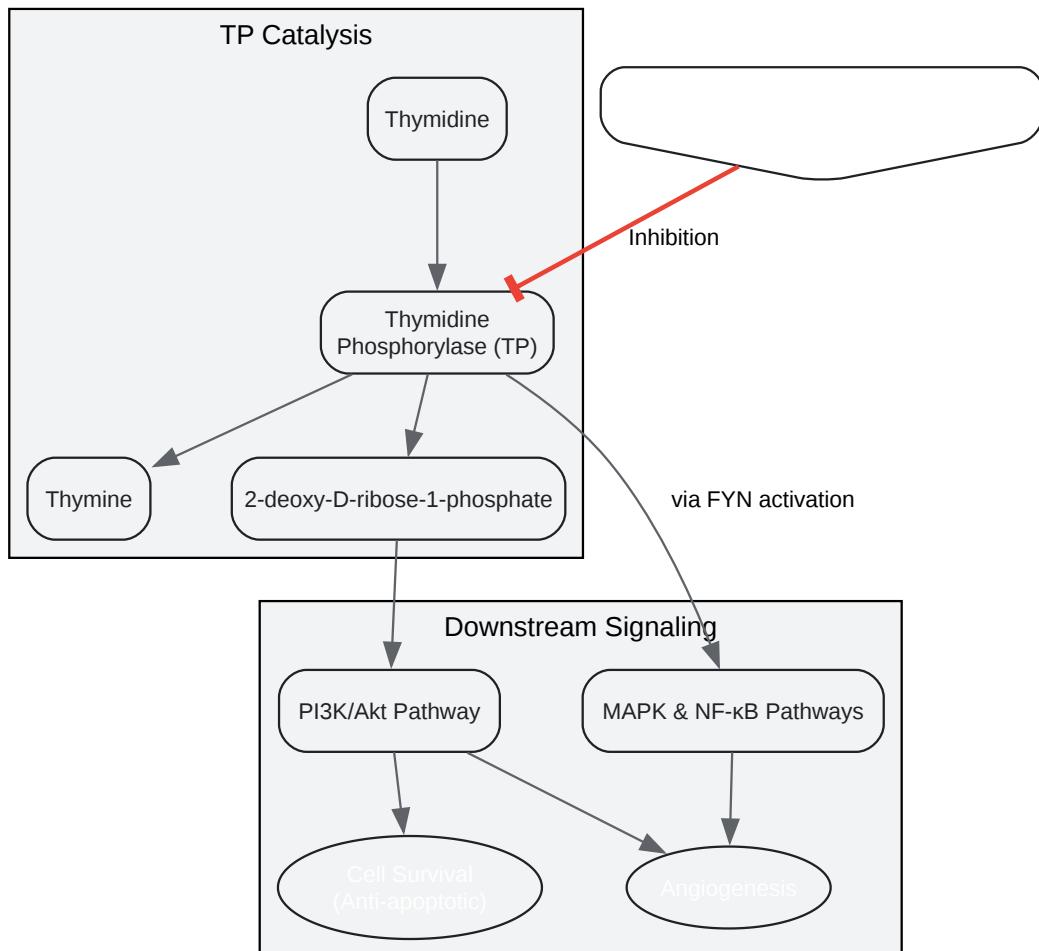
Biological Activity and Signaling Pathways

6-(Chloromethyl)uracil and its derivatives have garnered significant interest for their biological activities, most notably as inhibitors of thymidine phosphorylase (TP).^[3]

Inhibition of Thymidine Phosphorylase (TP)

Thymidine phosphorylase is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.^[6] This enzyme is identical to the angiogenic factor known as platelet-derived endothelial cell growth factor (PD-ECGF).^[7] TP is overexpressed in many solid tumors and its levels are often correlated with poor prognosis.^[7] The inhibition of TP is a promising strategy for cancer therapy as it can prevent the degradation of fluorinated pyrimidine anticancer drugs and inhibit tumor angiogenesis.^{[7][8]}

Derivatives of **6-(chloromethyl)uracil**, such as 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride, have been identified as potent inhibitors of thymidine phosphorylase.^{[7][9]}


Downstream Signaling Pathways Affected by TP

Thymidine phosphorylase is involved in multiple signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. By inhibiting TP, **6-(chloromethyl)uracil** derivatives can modulate these pathways.

- PI3K/Akt Pathway: The product of TP catalysis, 2-deoxy-D-ribose, can activate the PI3K/Akt signaling pathway, which is a key regulator of cell survival and apoptosis.^[3] Inhibition of TP can therefore suppress this pro-survival signaling in cancer cells.
- MAPK and NF-κB Pathways: TP has been shown to activate FYN signaling, which in turn promotes the activation of the MAPK and NF-κB pathways. These pathways are involved in processes such as osteoclast differentiation.^[3]

Diagram of Thymidine Phosphorylase Signaling:

Thymidine Phosphorylase Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Inhibition of Thymidine Phosphorylase by **6-(Chloromethyl)uracil** derivatives.

Applications in Drug Development

The unique chemical properties of **6-(Chloromethyl)uracil** make it a valuable starting material for the synthesis of a wide array of therapeutic agents.

- Anticancer Agents: As a precursor to potent thymidine phosphorylase inhibitors, **6-(Chloromethyl)uracil** plays a crucial role in the development of drugs that can enhance the efficacy of existing chemotherapies and inhibit tumor growth and metastasis.[8]
- Antiviral Drugs: The uracil scaffold is a key component of many antiviral nucleoside analogs. The reactivity of the chloromethyl group allows for the facile introduction of various side chains to create novel antiviral compounds.
- Modified Nucleosides: **6-(Chloromethyl)uracil** serves as a building block for the synthesis of modified nucleosides used in oligonucleotide synthesis for research and therapeutic applications.[1]

Safety and Handling

6-(Chloromethyl)uracil is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-(Chloromethyl)uracil is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, versatile reactivity, and role as a precursor to potent enzyme inhibitors underscore its importance in medicinal chemistry. This guide provides a foundational understanding of this key intermediate, offering valuable data and protocols to facilitate further research and development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apexbt.com [apexbt.com]
- 2. Thymidine phosphorylase: a potential new target for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 6-(Chloromethyl)uracil]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101096#6-chloromethyl-uracil-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com